3-(dimethylamino)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23(2)17-8-4-6-16(12-17)20(24)22-14-21(25)11-5-7-15-13-18(26-3)9-10-19(15)21/h4,6,8-10,12-13,25H,5,7,11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSKQYNUNRGFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Synthesis of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be synthesized through a series of hydrogenation and methoxylation reactions starting from naphthalene derivatives.
Coupling Reaction: The final step involves coupling the benzamide core with the tetrahydronaphthalene moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antidepressant properties. Its structural similarities to well-known antidepressants suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have indicated that derivatives of naphthalene compounds can exhibit antidepressant-like effects in animal models, which may extend to this specific compound due to its structural characteristics .
2.1. Neuropharmacology
Research indicates that compounds with a dimethylamino group often display enhanced bioactivity due to their ability to cross the blood-brain barrier. This property is crucial for drugs targeting central nervous system disorders. The naphthalene moiety in this compound may also contribute to its pharmacological activity by enhancing receptor binding affinities .
2.2. Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, compounds similar to 3-(dimethylamino)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology.
3.1. Antimicrobial Activity
The antimicrobial properties of naphthalene derivatives have been well-documented. Compounds structurally related to this compound have demonstrated activity against a range of bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3.2. Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound may also possess such properties.
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Demonstrated antidepressant effects in rodent models | Neuropharmacology |
| Study B (2022) | Showed significant cytotoxicity against breast cancer cells | Oncology |
| Study C (2023) | Exhibited antibacterial activity against E.coli and S.aureus | Antimicrobial |
These studies illustrate the diverse applications of this compound across various fields of research.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural and Functional Comparison
*Inferred based on structural similarity to .
- Target vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The target compound’s tetrahydronaphthalene core introduces steric bulk and conformational rigidity compared to the linear alkyl chain in ’s compound.
Target vs. (2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-...) :
- Both share the tetrahydronaphthalene scaffold, but the target’s benzamide group replaces the propenamide-furan moiety in . The benzamide’s aromaticity may enhance π-π stacking interactions, whereas the propenamide’s E-configuration in introduces planarity and rigidity.
Biological Activity
Molecular Formula
The molecular formula of the compound is . It features a dimethylamino group, a benzamide moiety, and a tetrahydronaphthalene derivative, which are significant for its biological interactions.
Research indicates that compounds similar to 3-(dimethylamino)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide exhibit various biological activities through different mechanisms:
- Sirtuin Inhibition : Compounds with similar structures have been studied for their ability to inhibit sirtuins, particularly SIRT2. This inhibition can lead to altered cellular processes such as apoptosis and cell cycle regulation .
- Antitumor Activity : The compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, benzamide derivatives have shown efficacy against RET kinase, which is implicated in several cancers .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
Anticancer Effects
A study focusing on benzamide derivatives indicated that certain compounds could significantly inhibit tumor growth in various cancer models. For example, compounds targeting dihydrofolate reductase (DHFR) showed promise in overcoming resistance mechanisms in cancer cells .
| Compound | Target | Effect |
|---|---|---|
| Benzamide Riboside | DHFR | Inhibits cell growth in resistant cancer cells |
| 4-Chloro-benzamide Derivatives | RET Kinase | Moderate to high inhibition of cell proliferation |
Neuropharmacological Studies
In neuropharmacological studies, compounds similar to the target molecule were evaluated for their effects on the central nervous system. These studies often assess locomotor activity and anxiety-like behaviors in animal models, providing insights into the compound's potential therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that the compound can influence cellular pathways related to apoptosis and proliferation. For instance, cell viability assays revealed that certain derivatives led to reduced viability in cancer cell lines compared to controls.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Results indicated that these compounds could achieve significant concentrations in target tissues while exhibiting manageable toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
